

A Comparative Analysis of Pharmacopeial Standards for Dolutegravir Impurities

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Compound of Interest		
Compound Name:	Defluoro dolutegravir	
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For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to navigating the pharmacopeial requirements for dolutegravir impurities as defined by the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the International Pharmacopoeia (Ph. Int.).

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final medicinal product. For dolutegravir, a widely used antiretroviral drug, various pharmacopeias provide detailed standards for the identification and quantification of process- and degradation-related impurities. This guide offers a comparative overview of these standards, presenting quantitative data in a clear, tabular format, detailing experimental protocols, and providing a visual representation of the general analytical workflow.

Comparison of Dolutegravir Impurity Limits

The following table summarizes the specified and unspecified impurity limits for Dolutegravir Sodium as outlined in the International Pharmacopoeia. At present, detailed public information regarding specific impurity limits in the USP and Ph. Eur. monographs for dolutegravir is not readily available. The International Pharmacopoeia, however, provides a clear framework for impurity control.



Impurity Name/Type	International Pharmacopoeia (Ph. Int.) Limit	
Impurity A (dolutegravir enantiomer)	Not more than 0.15%	
Impurity B	Not more than 0.15%	
Impurity G	Not more than 0.15%	
Any other specified impurity	Not more than 0.10%	
Any unspecified impurity	Not more than 0.10%	
Total impurities	Not more than 0.5%	

Experimental Protocols

The analytical procedures for the determination of dolutegravir impurities are predominantly based on High-Performance Liquid Chromatography (HPLC). While specific method parameters may vary slightly between pharmacopeias, the general approach is consistent. The following is a representative HPLC method based on information from the International Pharmacopoeia and related scientific literature.[1][2]

Chromatographic Conditions:

- Column: A common stationary phase is a C18 or a pentafluorophenyl (PFP) column. For instance, an ACE 5 C18-PFP column (250 mm x 4.6 mm; 5 μm) has been cited for the analysis of related substances.
- Mobile Phase: A gradient elution is typically employed. A representative mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.
- Detection: UV detection at a wavelength of approximately 258 nm is commonly used.
- Injection Volume: Typically in the range of 10 to 20 μL.



• Column Temperature: Maintained at a constant temperature, for example, 30°C.

System Suitability:

Before sample analysis, the chromatographic system must meet certain performance criteria. These typically include:

- Resolution: The resolution between the main peak (dolutegravir) and the peaks of the specified impurities should be adequate to ensure accurate quantification.
- Tailing Factor: The tailing factor for the dolutegravir peak should be within the acceptable range (typically not more than 2.0).
- Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than a specified percentage (e.g., 2.0%).

Preparation of Solutions:

- Standard Solution: A solution of known concentration of dolutegravir reference standard is prepared in a suitable diluent.
- Test Solution: A solution of the dolutegravir sample to be analyzed is prepared in the same diluent at a specified concentration.
- Resolution Solution: A solution containing dolutegravir and known impurities is prepared to verify the system's ability to separate the components of interest.

Calculation:

The percentage of each impurity is calculated by comparing the peak area of the impurity in the chromatogram of the test solution to the peak area of the dolutegravir peak in the chromatogram of the standard solution, taking into account the respective concentrations and relative response factors if applicable.

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of dolutegravir impurities in accordance with pharmacopeial standards.





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Caption: General workflow for dolutegravir impurity analysis.

This guide provides a foundational understanding of the pharmacopeial standards for dolutegravir impurities. For complete and definitive information, it is essential to consult the latest editions of the relevant pharmacopeias. The control of impurities is a dynamic field, and staying abreast of the current regulatory expectations is paramount for ensuring the quality and safety of pharmaceutical products.

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References

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- 2. crs.edqm.eu [crs.edqm.eu]
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